4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Overview
Description
The compound "4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine" is a structural motif found in various chemical entities that have significant pharmacological properties. This structure is a part of several synthetic targets due to its relevance in medicinal chemistry, particularly in the synthesis of compounds that interact with biological receptors such as dopamine D4 receptors and potential substance P antagonists .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic aromatic substitution, hydrogenation, iodination , and electrophilic fluorination . For instance, the synthesis of a fluorophenyl derivative involved a four-step approach, starting with a trimethylstannyl precursor and ending with a high specific radioactivity fluorination step . Another example is the three-step synthesis of a key intermediate in the production of Crizotinib, which required optimization for successful scale-up . These syntheses highlight the complexity and the need for precise control over reaction conditions to obtain the desired products.
Molecular Structure Analysis
The molecular structure of compounds containing the "4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine" motif has been studied using various spectroscopic and theoretical methods. NMR spectroscopy, including 1H, 13C, and 15N NMR, has been employed to investigate the stable forms and molecular structure of related compounds . Additionally, DFT calculations have been used to analyze the molecular structures and stability of hydrazone tautomers in the synthesis of triazole derivatives .
Chemical Reactions Analysis
The chemical reactivity of pyrrolopyridine derivatives has been explored in various contexts. For example, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines involved cycloaddition reactions followed by reductive opening of lactone-bridged adducts . Forced degradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that these compounds are sensitive to photolysis, hydrolysis, and oxidation, with the degradation process targeting various rings in the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the "4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine" structure are influenced by their molecular conformation and substituents. For instance, the solvent has been shown to affect the molecular geometry and stability of conformers in NMR studies . The photostability and hydrolytic stability of these compounds are also dependent on their chemical structure, with certain substituents providing increased stability against hydrolysis and oxidation .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : A study by Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound similar to 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, emphasizing its significance in medicinal chemistry (Smaliy et al., 2011).
- Crystal Structure Analysis : Pfaffenrot et al. (2012) investigated the crystal structure of a related pyrrolopyridine compound, providing insights into molecular conformations and intermolecular interactions (Pfaffenrot et al., 2012).
Biological Activity and Applications
- Enzyme Inhibition Studies : Venkateshan et al. (2019) conducted a study on pyridine derivatives, including molecular docking with enzymes, hinting at potential applications in targeting specific biological pathways (Venkateshan et al., 2019).
- Ligand Binding and Receptor Studies : Research by Bignan et al. (2006) on indoles and pyrrolopyridines, including structures with piperidine, revealed high-affinity binding to ORL-1 receptors, suggesting potential therapeutic uses (Bignan et al., 2006).
- Antitumor Activity : Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and found significant antitumor activity in mesothelioma models, highlighting the compound's potential in cancer therapy (Carbone et al., 2013).
Other Relevant Studies
- Antimicrobial Activity : Krolenko et al. (2016) synthesized oxadiazole derivatives containing pyrrolidine and piperidine rings, observing strong antimicrobial activity, which might be relevant for similar structures like 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (Krolenko et al., 2016).
Future Directions
properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNKWLVIJBPPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420614 | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
CAS RN |
149692-82-0 | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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